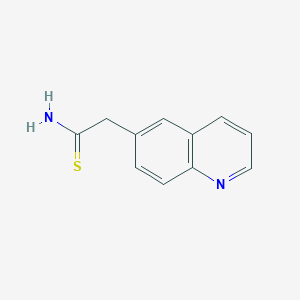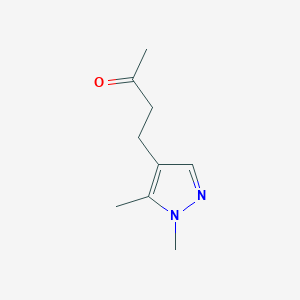
6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazoledihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride is a heterocyclic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiazole ring substituted with a methoxy group and a piperazine moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole typically involves the reaction of 2-chloro-6-methoxybenzothiazole with piperazine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran under microwave irradiation at 160°C for a short duration (approximately 5 minutes). The reaction mixture is then concentrated, and the residue is purified by chromatography to yield the desired compound as a white solid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine moiety.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The methoxy group can participate in condensation reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the benzothiazole ring.
Scientific Research Applications
6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(piperazin-1-yl)quinolin-3-carbonitrile Hydrochloride: This compound shares a similar structure but has a quinoline ring instead of a benzothiazole ring.
Indole Derivatives: Compounds containing the indole nucleus, such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, exhibit diverse biological activities.
Uniqueness
6-Methoxy-2-(piperazin-1-yl)-1,3-benzothiazole dihydrochloride is unique due to its specific combination of a benzothiazole ring, a methoxy group, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17Cl2N3OS |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
6-methoxy-2-piperazin-1-yl-1,3-benzothiazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3OS.2ClH/c1-16-9-2-3-10-11(8-9)17-12(14-10)15-6-4-13-5-7-15;;/h2-3,8,13H,4-7H2,1H3;2*1H |
InChI Key |
VDBLFFIGGKFZEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


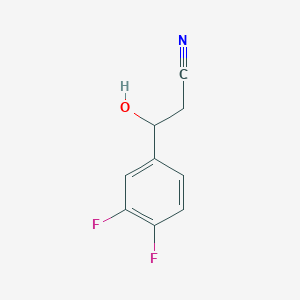
![N-[(furan-2-yl)methyl]-6-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13610388.png)
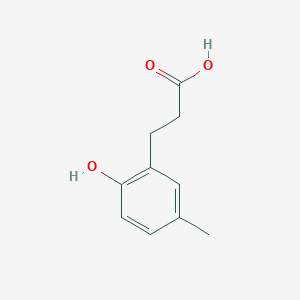
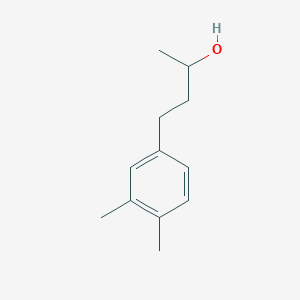
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)
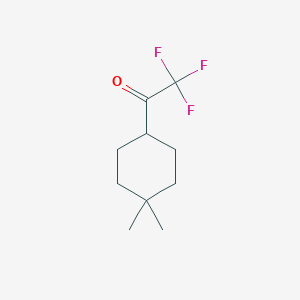
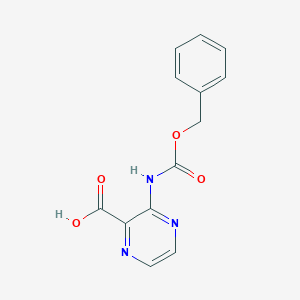
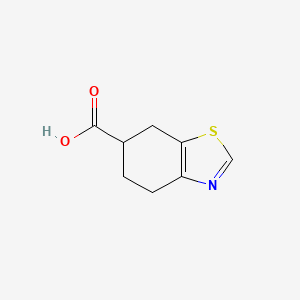
![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

